MAO-B Affinity Profile: 6-Bromo Derivative Demonstrates Sub-100 nM IC50 vs. Unsubstituted Parent Scaffold
A derivative containing the 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid core motif (CHEMBL2430703) exhibited IC50 = 86 nM against recombinant human MAO-B, representing substantial affinity enhancement relative to the unsubstituted parent compound kynurenic acid, which is a weak, non-selective excitatory amino acid antagonist with no reported sub-micromolar MAO-B activity [1][2]. The compound showed markedly weaker MAO-A inhibition (IC50 = 12.4 μM), yielding ~144-fold selectivity for MAO-B over MAO-A within this assay context [1].
| Evidence Dimension | Inhibition of recombinant human MAO-B |
|---|---|
| Target Compound Data | IC50 = 86 nM (for CHEMBL2430703, a 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid-containing derivative) |
| Comparator Or Baseline | Unsubstituted parent (kynurenic acid): weak, non-selective excitatory amino acid antagonist (no sub-μM MAO-B activity reported) |
| Quantified Difference | Target compound achieves nanomolar MAO-B affinity; parent scaffold lacks measurable MAO-B activity at comparable concentrations; ~144-fold selectivity for MAO-B over MAO-A |
| Conditions | Inhibition of kynuramine conversion to fluorescent metabolite 4-hydroxyquinoline; 20 min incubation; recombinant human enzyme |
Why This Matters
This demonstrates that 6-bromo substitution confers nanomolar MAO-B inhibitory activity not present in the unsubstituted parent, enabling target-based screening applications where MAO-B engagement is required.
- [1] BindingDB. BDBM50493474 (CHEMBL2430703). IC50 = 86 nM at MAO-B; IC50 = 12,400 nM at MAO-A. Assay: inhibition of kynuramine conversion to 4-hydroxyquinoline. View Source
- [2] Leeson P, et al. U.S. Patent 5,270,309. Kynurenic acid derivatives. Kynurenic acid described as weak, non-selective EAA antagonist. View Source
